molecular formula C13H15N3O4S B4180440 ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B4180440
M. Wt: 309.34 g/mol
InChI Key: GMUWOQSZGDDEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of isoxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of the isoxazole and thiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction, while the thiazole ring can be formed through a Hantzsch thiazole synthesis. These intermediates are then coupled using esterification reactions to form the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate stands out due to its unique combination of isoxazole and thiazole rings, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

ethyl 2-[2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-4-19-10(17)5-9-6-21-13(14-9)15-12(18)11-7(2)16-20-8(11)3/h6H,4-5H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUWOQSZGDDEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.